molecular formula C18H30N4O4S B2523564 1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea CAS No. 1207046-41-0

1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea

Cat. No.: B2523564
CAS No.: 1207046-41-0
M. Wt: 398.52
InChI Key: OVSASVLYLWYHBQ-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea (CAS# 1207046-41-0) is a high-purity synthetic organic compound supplied for research and development applications. This 1,3-disubstituted urea features a piperazine moiety with a methanesulfonyl group, a structural class known to exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH) . sEH is a key therapeutic target involved in the metabolism of fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs), which are endogenous signaling lipids with anti-inflammatory, anti-hypertensive, and analgesic properties . By inhibiting sEH, this class of compounds helps maintain elevated levels of these beneficial epoxides, making it a valuable chemical tool for investigating inflammatory and pain pathways in preclinical models . The molecular formula of the compound is C18H30N4O4S and it has a molecular weight of 398.52 g/mol . The compound is presented with a guaranteed purity of 95% or higher and is intended for research purposes only in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant safety data sheets and handle the material in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S/c1-3-4-15-26-17-7-5-16(6-8-17)20-18(23)19-9-10-21-11-13-22(14-12-21)27(2,24)25/h5-8H,3-4,9-15H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSASVLYLWYHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyphenyl.

    Preparation of the Piperazine Intermediate: The next step involves the reaction of piperazine with methanesulfonyl chloride in the presence of a base like triethylamine to yield 4-methanesulfonylpiperazine.

    Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the piperazine intermediate using a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.

Scientific Research Applications

1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Urea Derivatives with Piperazine/Piperidine Moieties

1-(4-chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea (CAS 898407-17-5) Key Features: 4-chlorophenyl group, urea linkage, and a sulfonyl-piperidine ring substituted with a 4-fluoro-2-methylphenyl group. The sulfonyl group on the piperidine (vs. piperazine in the target compound) reduces ring flexibility, which may impact binding kinetics .

1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1206998-40-4)

  • Key Features : Methoxyphenyl-substituted piperazine, thiophenemethyl group, and sulfonyl-ethyl spacer.
  • Comparison : The methoxy group on the phenyl ring enhances electron-donating properties, contrasting with the butoxy group’s moderate lipophilicity. The thiophene moiety introduces aromatic heterocyclic diversity, which could influence metabolic stability .

Compounds with 4-Butoxyphenyl Motifs

Dyclonine Hydrochloride (1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) Key Features: 4-butoxyphenyl group linked to a piperidine ring via a propanone chain. Comparison: Unlike the urea linkage in the target compound, dyclonine’s ketone group contributes to its topical anesthetic activity by interacting with neuronal sodium channels. The absence of a sulfonyl group reduces its polarity, favoring membrane permeability .

Butonitazene (2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine)

  • Key Features : 4-butoxyphenyl group integrated into a benzimidazole core with a nitro substituent.
  • Comparison : As a synthetic opioid, Butonitazene’s benzimidazole scaffold and nitro group are critical for µ-opioid receptor binding, highlighting how the 4-butoxyphenyl group can be repurposed across divergent pharmacological classes .

Data Table: Structural and Pharmacological Comparisons

Compound Name Phenyl Substituent Core Structure Piperazine/Piperidine Substituent Reported Activity Key Findings
1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea 4-butoxy Urea Methanesulfonyl-piperazine Not explicitly stated Sulfonyl group enhances polarity; likely targets enzymatic or receptor sites
1-(4-chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea 4-chloro Urea Fluoro-methylphenyl-sulfonyl-piperidine Undisclosed Chloro group increases electronegativity; piperidine reduces flexibility
Dyclonine Hydrochloride 4-butoxy Propanone Piperidine Topical anesthetic Ketone group critical for sodium channel interaction
Butonitazene 4-butoxy Benzimidazole N/A Synthetic opioid Nitro-benzimidazole core drives opioid receptor binding

Key Research Findings

  • Sulfonyl-Piperazine Role : The methanesulfonyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to analogs with bulkier sulfonyl substituents (e.g., 4-fluoro-2-methylphenyl in ), which may sterically hinder target engagement .
  • Alkoxy Chain Impact : The butoxy group balances lipophilicity and steric bulk, contrasting with shorter (e.g., methoxy in ) or longer (e.g., pentyloxy in ) alkoxy chains, which alter bioavailability and receptor fit .
  • Synthetic Pathways : and highlight the use of HCl-mediated reactions and DIPEA in synthesizing urea derivatives, suggesting that the target compound may be prepared via similar methods involving piperazine functionalization .

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